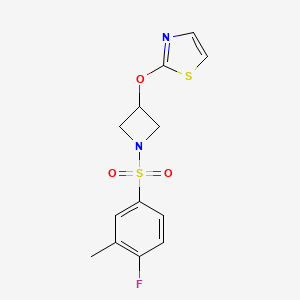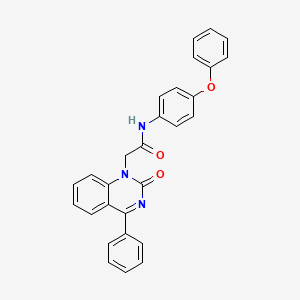
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as OPAA, is a synthetic compound that has been widely studied for its potential therapeutic properties. OPAA belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
Compounds related to 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide have been extensively studied for their analgesic and anti-inflammatory activities. For instance, Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for these activities, finding that certain derivatives exhibited potent analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015). Similarly, Gopa et al. (2001) assessed the analgesic and anti-inflammatory activities of 2-phenyl quinazoline derivatives, noting significant activity in some derivatives (Gopa et al., 2001).
Antibacterial Properties
Another research area involves the antibacterial properties of quinazolinone derivatives. Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone antibacterial agents, highlighting their effectiveness against a variety of bacterial clinical isolates (Zurenko et al., 1996).
Structural Studies and Synthesis
Structural and synthetic studies of quinazolinone derivatives are also crucial. For instance, Kido et al. (1994) analyzed the structure of OPC-21268, a compound structurally similar to this compound, emphasizing its extended conformation and the intermolecular hydrogen bonding stabilizing its structure (Kido et al., 1994).
Pharmacological Activities
Rajveer et al. (2010) focused on the synthesis of bromo-oxo quinazoline derivatives to evaluate their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new quinazolinone analogs and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating various bacterial strains (Patel & Shaikh, 2011).
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLOTCDVHBZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

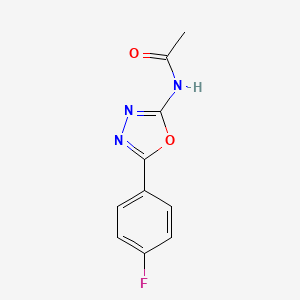
![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)

![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)
![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2680460.png)
![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)
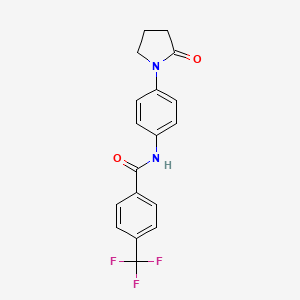
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

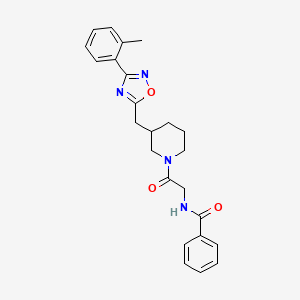
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
